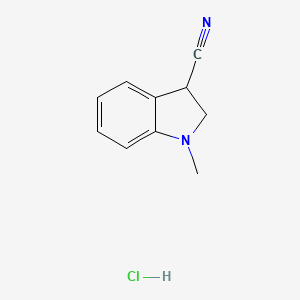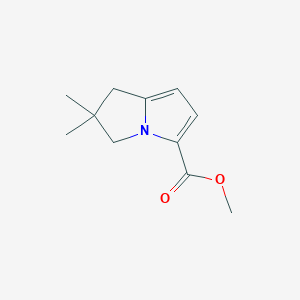
1-Methylindoline-3-carbonitrile hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methylindoline-3-carbonitrile hydrochloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is known for its unique structure, which includes a methyl group at the first position and a carbonitrile group at the third position of the indoline ring, combined with a hydrochloride salt. The indole nucleus is a prevalent moiety in many biologically active compounds, making this compound an important subject of study in various scientific fields .
准备方法
The synthesis of 1-Methylindoline-3-carbonitrile hydrochloride typically involves several steps. One common method is the Fischer indole synthesis, which includes the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol . This method yields the corresponding tricyclic indole in good yield. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
1-Methylindoline-3-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
科学研究应用
1-Methylindoline-3-carbonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.
作用机制
The mechanism of action of 1-Methylindoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. For instance, it may interact with enzymes or receptors involved in cell signaling pathways, leading to its observed biological effects .
相似化合物的比较
1-Methylindoline-3-carbonitrile hydrochloride can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
5-Nitro-3-phenyl-1H-indol-2-yl-methylamine hydrochloride: Known for its effectiveness in destroying persister cells of certain bacteria.
Azaindole compounds: These compounds exhibit similar biological activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C10H11ClN2 |
|---|---|
分子量 |
194.66 g/mol |
IUPAC 名称 |
1-methyl-2,3-dihydroindole-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C10H10N2.ClH/c1-12-7-8(6-11)9-4-2-3-5-10(9)12;/h2-5,8H,7H2,1H3;1H |
InChI 键 |
NXNXHMZADXZTMF-UHFFFAOYSA-N |
规范 SMILES |
CN1CC(C2=CC=CC=C21)C#N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Aminooxy)acetyl]-piperidine monohydrochloride](/img/structure/B11901269.png)










![(4S)-4-Aminospiro[2.4]heptane-1,4-dicarboxylic acid](/img/structure/B11901315.png)


